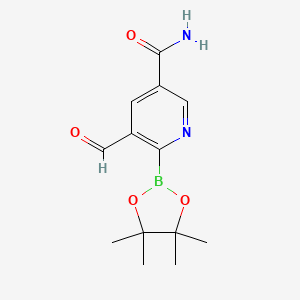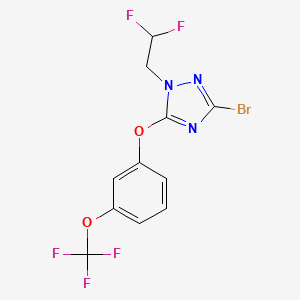
3-Bromo-1-(2,2-difluoroethyl)-5-(3-(trifluoromethoxy)phenoxy)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(2,2-difluoroethyl)-5-(3-(trifluoromethoxy)phenoxy)-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-1-(2,2-difluoroethyl)-5-(3-(trifluoromethoxy)phenoxy)-1H-1,2,4-triazole typically involves multiple steps, including halogenation, nucleophilic substitution, and cyclization reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-1-(2,2-difluoroethyl)-5-(3-(trifluoromethoxy)phenoxy)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the desired biological or chemical effects. Detailed studies are required to elucidate the exact mechanism and pathways.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives with different substituents. The uniqueness of 3-Bromo-1-(2,2-difluoroethyl)-5-(3-(trifluoromethoxy)phenoxy)-1H-1,2,4-triazole lies in its specific substituents, which confer unique chemical and biological properties. Some similar compounds are:
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
- 3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H7BrF5N3O2 |
|---|---|
Molecular Weight |
388.09 g/mol |
IUPAC Name |
3-bromo-1-(2,2-difluoroethyl)-5-[3-(trifluoromethoxy)phenoxy]-1,2,4-triazole |
InChI |
InChI=1S/C11H7BrF5N3O2/c12-9-18-10(20(19-9)5-8(13)14)21-6-2-1-3-7(4-6)22-11(15,16)17/h1-4,8H,5H2 |
InChI Key |
ZBDAZRQCOQIDNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OC2=NC(=NN2CC(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


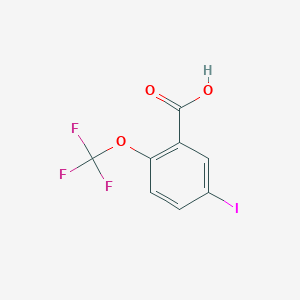
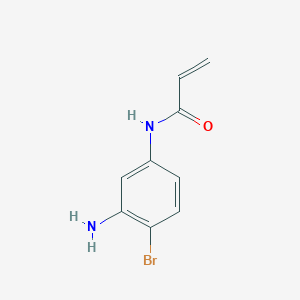
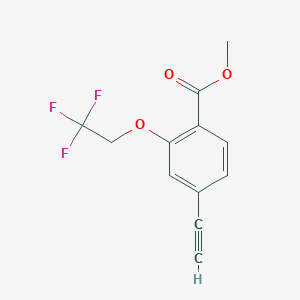

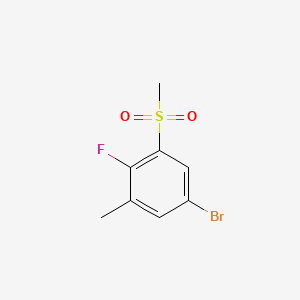
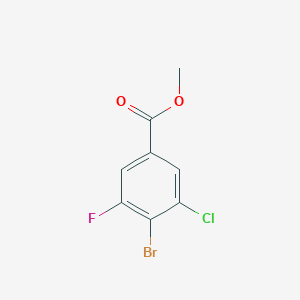

![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14767716.png)
![(2R,3E,5R,7S,9E,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-diene-6,18-dione](/img/structure/B14767723.png)

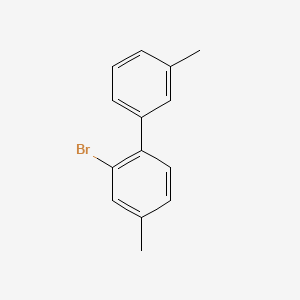
![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxald ehyde](/img/structure/B14767736.png)
